Dual-Anchor Metal Chelation Capability Versus Acetohydroxamic Acid (AHA)
N-Hydroxy-2-(1H-imidazol-5-yl)acetamide possesses two distinct metal-coordination motifs—the hydroxamic acid moiety (O,O-bidentate) and the imidazole N3 nitrogen—enabling a dual-anchor binding mode to metalloenzyme active sites. In contrast, acetohydroxamic acid (AHA) provides only the hydroxamic acid ZBG and cannot simultaneously coordinate a catalytic metal ion via a heterocyclic nitrogen [1]. While direct comparative binding affinity data for the target compound are not available in the primary literature, the structural basis for enhanced chelation is supported by crystallographic evidence that imidazole-based HO-1 inhibitors coordinate the heme ferrous iron through the imidazole nitrogen while the hydrophobic tail occupies the western binding pocket [2]. This dual-anchor capability is absent in AHA.
| Evidence Dimension | Number of metal-coordination motifs |
|---|---|
| Target Compound Data | 2 (hydroxamic acid O,O-chelate + imidazole N3) |
| Comparator Or Baseline | Acetohydroxamic acid: 1 (hydroxamic acid O,O-chelate only) |
| Quantified Difference | 2-fold increase in coordination motifs (qualitative structural count) |
| Conditions | Structural analysis; no direct comparative binding assay available |
Why This Matters
For procurement decisions, the dual-anchor architecture expands the addressable target space (e.g., heme-dependent enzymes, zinc hydrolases) beyond what AHA can access, justifying selection when broader metalloenzyme screening is intended.
- [1] Pal, D.; Saha, S. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. RSC Med. Chem. 2021, 12, 1179–1203. https://doi.org/10.1039/D1MD00091H View Source
- [2] Greish, K. F.; et al. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds. Molecules 2018, 23 (5), 1209. View Source
